molecular formula C18H17N3O2S B2892389 N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide CAS No. 888412-04-2

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2892389
CAS No.: 888412-04-2
M. Wt: 339.41
InChI Key: ACPGEGAUTSQUTI-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an acetamido group attached to the benzothiazole ring and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base, such as pyridine.

    Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the acetamido-benzothiazole intermediate with 2,4-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide can be compared with other benzothiazole derivatives:

    N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of the dimethylbenzamide moiety.

    N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide: Contains a chromenyl group, offering different biological activities.

    (2S)-2-bromo-N-(6-acetamido-1,3-benzothiazol-2-yl)butanamide: Features a bromine atom and a butanamide group, leading to distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-4-6-14(11(2)8-10)17(23)21-18-20-15-7-5-13(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPGEGAUTSQUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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